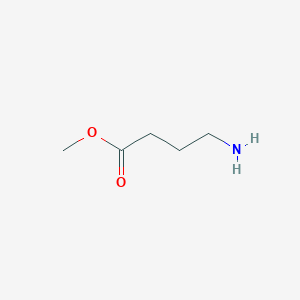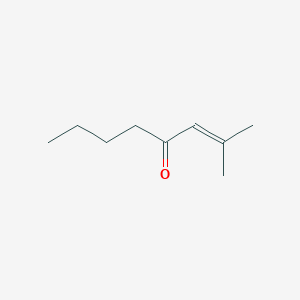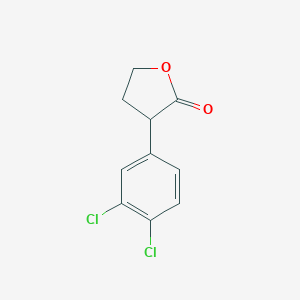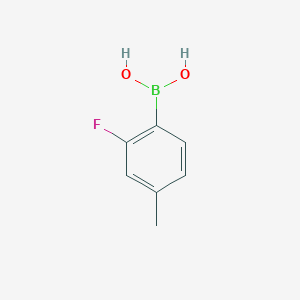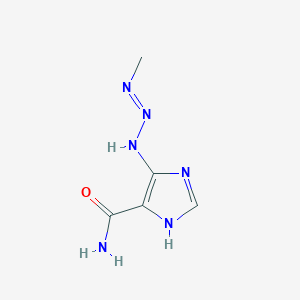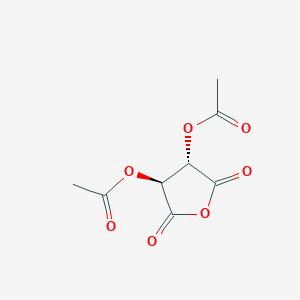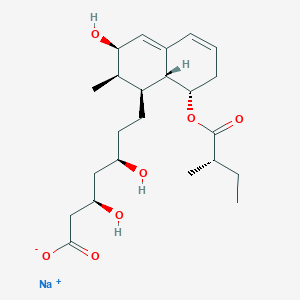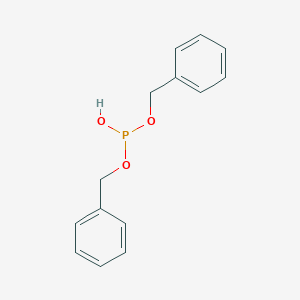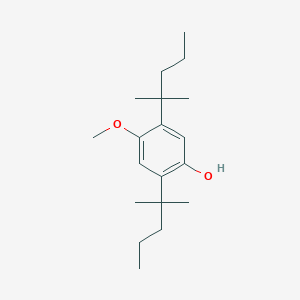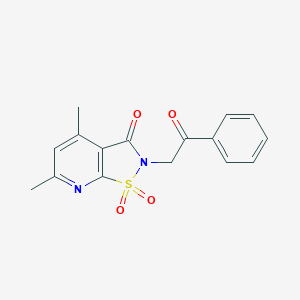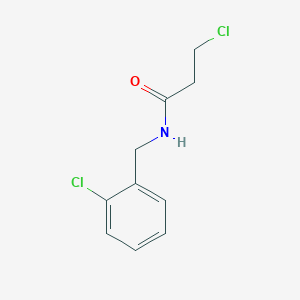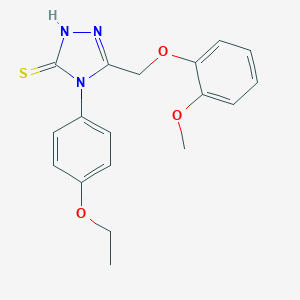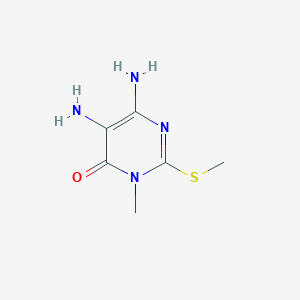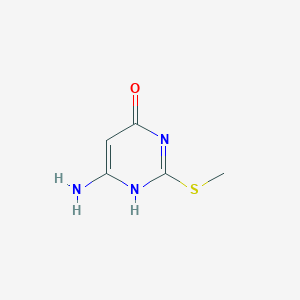![molecular formula C29H46O2 B019670 (1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R)-5,5,6-trimethylhept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol CAS No. 104211-64-5](/img/structure/B19670.png)
(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R)-5,5,6-trimethylhept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of OH-Dmdh-D3 involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of OH-Dmdh-D3 typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process is designed to be cost-effective and scalable, ensuring consistent quality and supply .
Análisis De Reacciones Químicas
Types of Reactions
OH-Dmdh-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can modify the double bonds in the structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydro derivatives of OH-Dmdh-D3, each with unique biological activities .
Aplicaciones Científicas De Investigación
OH-Dmdh-D3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of structural modifications on vitamin D analogs.
Biology: Investigated for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its potential in treating diseases related to vitamin D deficiency, such as osteoporosis and certain cancers.
Industry: Utilized in the development of new pharmaceuticals and nutritional supplements .
Mecanismo De Acción
OH-Dmdh-D3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding, it modulates the transcription of genes involved in calcium and phosphate homeostasis, immune response, and cell proliferation. The molecular targets and pathways involved include the VDR, retinoid X receptor (RXR), and various signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
1,25-dihydroxyvitamin D3 (calcitriol): The active form of vitamin D3.
20-hydroxyvitamin D3: A hydroxylated derivative with distinct biological properties.
22-hydroxyvitamin D3: Another hydroxylated analog with unique effects .
Uniqueness
OH-Dmdh-D3 is unique due to its specific structural modifications, which confer enhanced stability and distinct biological activities compared to other vitamin D analogs. These modifications make it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
104211-64-5 |
|---|---|
Fórmula molecular |
C29H46O2 |
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R)-5,5,6-trimethylhept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C29H46O2/c1-19(2)28(5,6)16-14-20(3)25-12-13-26-22(9-8-15-29(25,26)7)10-11-23-17-24(30)18-27(31)21(23)4/h10-11,14,16,19-20,24-27,30-31H,4,8-9,12-13,15,17-18H2,1-3,5-7H3/b16-14+,22-10+,23-11-/t20-,24+,25-,26+,27-,29-/m1/s1 |
Clave InChI |
NIKMORRDAXLLOU-YXJZIJINSA-N |
SMILES |
CC(C)C(C)(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
SMILES isomérico |
C[C@H](/C=C/C(C)(C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@H](C3=C)O)O)C |
SMILES canónico |
CC(C)C(C)(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Sinónimos |
1-hydroxy-24,24-dimethyl-22-dehydrovitamin D3 OH-DMDH-D3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


